![molecular formula C26H39F3N4O2 B12563961 N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid CAS No. 203578-54-5](/img/structure/B12563961.png)
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid is a synthetic polyamine analogue Polyamines are organic compounds having two or more primary amino groups They are involved in cellular functions such as DNA stabilization, gene expression, and ion channel regulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with polyamine metabolism.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine involves its interaction with polyamine metabolic pathways. It can inhibit enzymes such as polyamine oxidase and spermine oxidase, leading to the accumulation of polyamines within cells. This disruption of polyamine homeostasis can result in cell growth inhibition and apoptosis, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(3-ethylaminopropyl)butane-1,4-diamine
- N-(3-benzylaminopropyl)-N’-(3-ethylaminopropyl)butane-1,4-diamine
- N,N’-bis(3-benzylaminopropyl)butane-1,4-diamine
Uniqueness
N,N’-bis[3-(benzylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows it to interact with polyamine metabolic pathways in a distinct manner. Its benzyl groups provide additional hydrophobic interactions, enhancing its binding affinity to target enzymes. This makes it a valuable compound for studying polyamine metabolism and developing new therapeutic agents.
Propriétés
Numéro CAS |
203578-54-5 |
|---|---|
Formule moléculaire |
C26H39F3N4O2 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N4.C2HF3O2/c1-3-11-23(12-4-1)21-27-19-9-17-25-15-7-8-16-26-18-10-20-28-22-24-13-5-2-6-14-24;3-2(4,5)1(6)7/h1-6,11-14,25-28H,7-10,15-22H2;(H,6,7) |
Clé InChI |
AJXUHBKICMWXIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCNCCCCNCCCNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
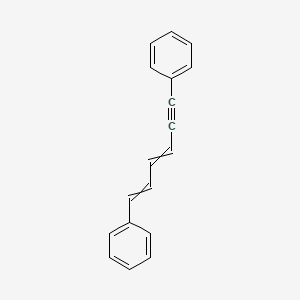

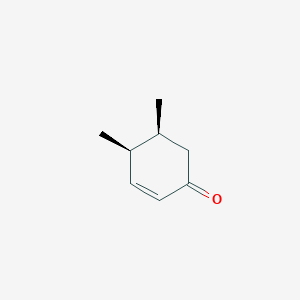
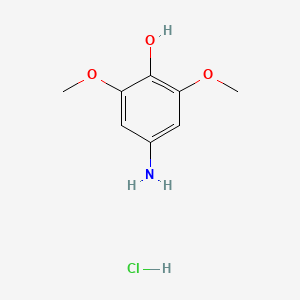
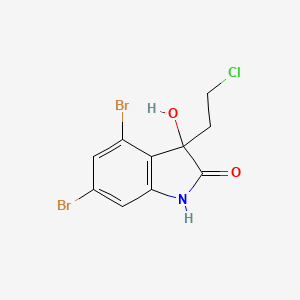
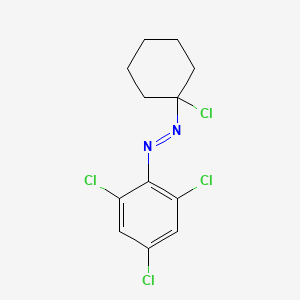
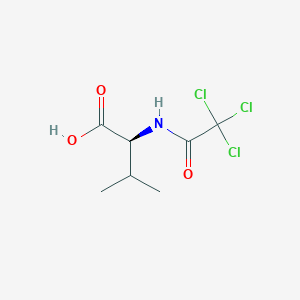

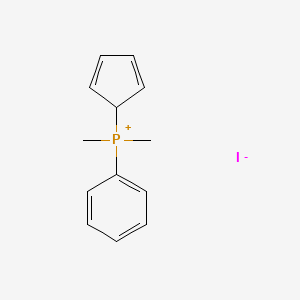

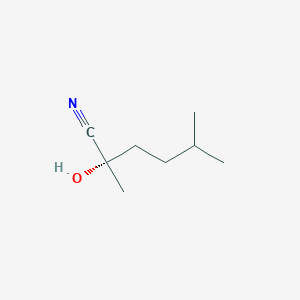
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
